

Ochnaflavone: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ochnaflavone

Cat. No.: B1238491

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Abstract

Ochnaflavone, a naturally occurring biflavonoid, was first isolated from the leaves of *Ochna squarrosa* Linn. in 1973. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in **Ochnaflavone** research. It details a representative experimental protocol for its isolation and presents its physicochemical and spectroscopic data in a structured format. Furthermore, this guide elucidates the molecular mechanisms underlying **Ochnaflavone**'s significant anti-inflammatory and anti-atherogenic activities through detailed signaling pathway diagrams, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ochnaflavone is a biflavonoid composed of two apigenin units linked by a C-O-C ether bond. Initially discovered in *Ochna squarrosa*, it has since been identified in various other plant species, including those from the *Campylospermum*, *Godoya*, and *Lonicera* genera. This molecule has garnered significant scientific interest due to its diverse pharmacological activities, most notably its anti-inflammatory, anti-atherogenic, and anti-proliferative properties. This guide serves as a technical resource, consolidating the foundational knowledge of **Ochnaflavone** from its initial discovery to its currently understood mechanisms of action.

History and Discovery

The pioneering work on **Ochnaflavone** was conducted by a group of Japanese scientists in the early 1970s. The key milestones in the history of **Ochnaflavone** research are outlined below:

Year	Key Milestone	Reference
1973	First isolation of Ochnaflavone from the leaves of <i>Ochna squarrosa</i> Linn.	
1973	First total synthesis of Ochnaflavone derivatives achieved by Kawano and his research group.	
1976	Publication of the detailed study on the isolation and structural elucidation of Ochnaflavone and its derivatives from <i>Ochna squarrosa</i> .	
2006	A Korean research group discovers that Ochnaflavone can inhibit tumor necrosis factor (TNF)- α -induced proliferation of human vascular smooth muscle cells.	
2012	A comprehensive review of the phytochemical and biological studies of the <i>Ochna</i> species is published, highlighting the significance of Ochnaflavone.	
2021	Further research on the stem bark of <i>Ochna holstii</i> leads to the isolation of new biflavanones and other flavonoid analogues, expanding the chemical diversity of this class of compounds.	

Physicochemical and Spectroscopic Data

The structural elucidation of **Ochnaflavone** was accomplished through a combination of spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for **Ochnaflavone**.

Table 1: Physicochemical Properties of **Ochnaflavone**

Property	Value	Reference
Molecular Formula	C ₃₀ H ₁₈ O ₁₀	
Molar Mass	538.46 g/mol	
Appearance	Yellow solid	
Melting Point	Not consistently reported in initial findings	
Solubility	Soluble in methanol, ethyl acetate	

Table 2: Spectroscopic Data for **Ochnaflavone**

Spectroscopic Technique	Key Data and Interpretation	Reference
UV-Vis Spectroscopy	Consistent with a flavonoid structure, showing characteristic absorption bands.	
Infrared (IR) Spectroscopy	Indicates the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.	
Mass Spectrometry (MS)	The molecular ion peak confirms the molecular weight of Ochnaflavone.	
¹ H-NMR Spectroscopy	Provides detailed information on the chemical environment of each proton in the molecule, crucial for determining the substitution patterns on the flavonoid rings.	
¹³ C-NMR Spectroscopy	Complements the ¹ H-NMR data by providing information on the carbon skeleton of the molecule.	

Experimental Protocols

While the full, detailed experimental protocol from the original 1976 publication is not readily available, the following is a representative, modern protocol for the isolation of biflavonoids, such as **Ochnaflavone**, from plants of the *Ochna* genus. This protocol is based on methodologies reported for the isolation of structurally similar compounds from related species.

Plant Material Preparation and Extraction

- **Collection and Drying:** The leaves of *Ochna squarrosa* are collected and air-dried in the shade to preserve the chemical integrity of the constituents.

- **Grinding:** The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.
- **Solvent Extraction:** The powdered plant material is exhaustively extracted with methanol or a mixture of methanol and dichloromethane (e.g., 7:3 v/v) at room temperature using maceration or percolation for several days.
- **Concentration:** The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Chromatographic Purification

- **Solvent Partitioning (Optional):** The crude extract can be suspended in a water-methanol mixture and successively partitioned with solvents of increasing polarity, such as hexane and ethyl acetate, to achieve a preliminary separation of compounds based on their polarity.
- **Column Chromatography:** The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- **Thin Layer Chromatography (TLC):** Fractions collected from the column are monitored by TLC to identify those containing **Ochnaflavone**. The TLC plates are visualized under UV light and by spraying with a suitable chromogenic agent.
- **Preparative TLC or HPLC:** Fractions containing **Ochnaflavone** are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of the isolated **Ochnaflavone** is confirmed by a combination of modern spectroscopic techniques, including ^1H -NMR, ^{13}C -NMR, 2D-NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).

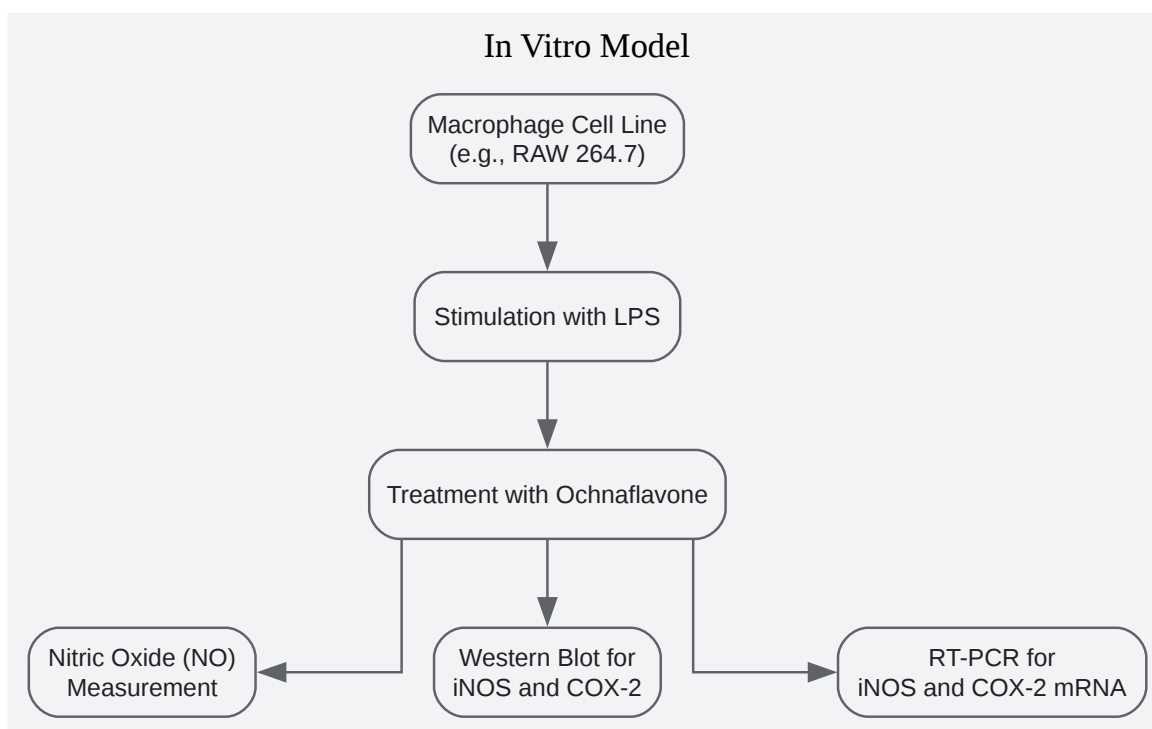
Biological Activities and Signaling Pathways

Ochnaflavone exhibits a range of biological activities, with its anti-inflammatory and anti-atherogenic effects being the most extensively studied.

Anti-inflammatory Activity

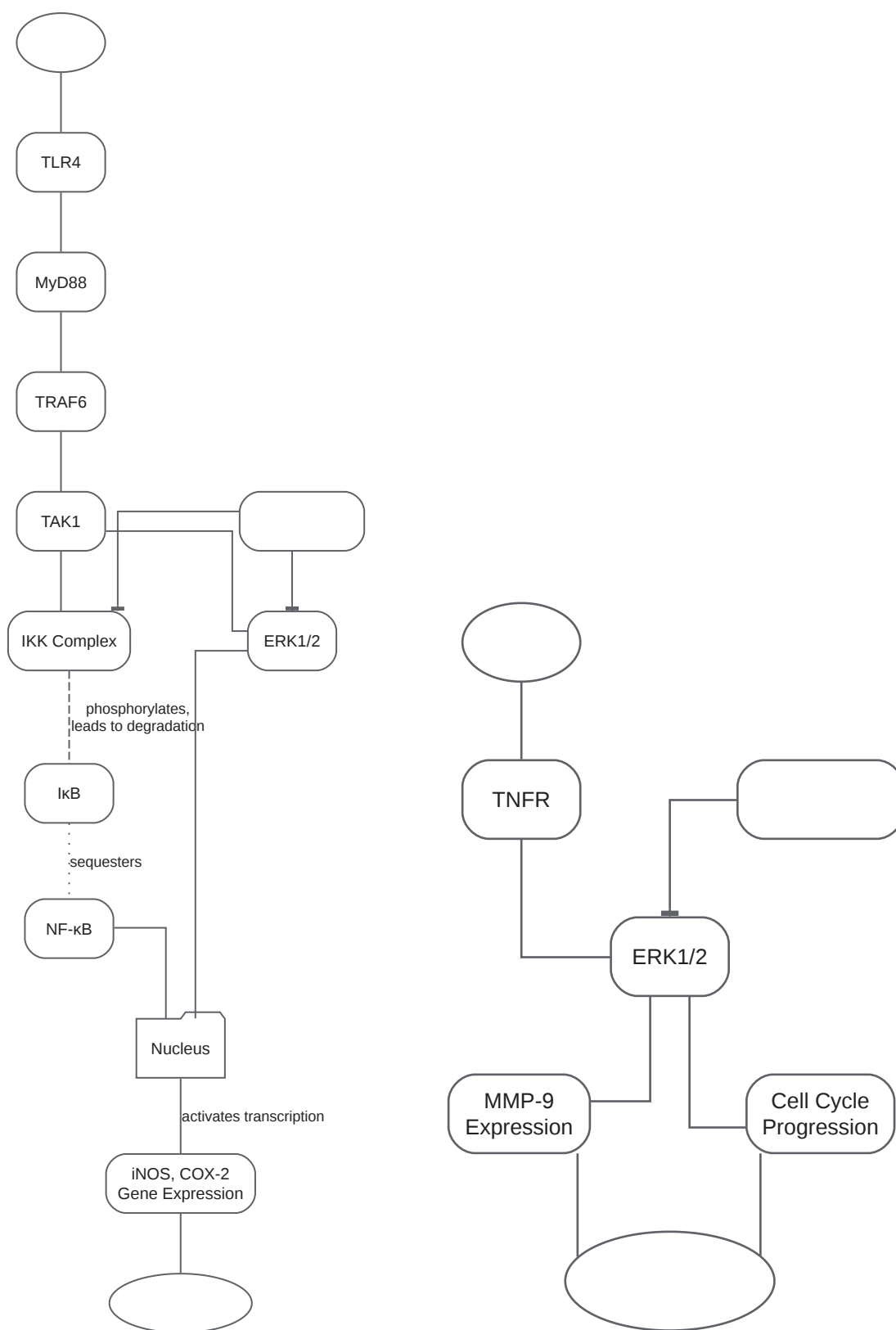
Ochnaflavone's anti-inflammatory properties are attributed to its ability to inhibit key inflammatory mediators. It has been shown to inhibit phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins and leukotrienes. Furthermore, **Ochnaflavone** can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes in the inflammatory cascade.

The mechanism of this inhibition involves the modulation of the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.



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Caption: A typical in vitro workflow to assess the anti-inflammatory activity of **Ochnaflavone**.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com